molecular formula C10H10N2 B2763324 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1391031-39-2

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B2763324
CAS No.: 1391031-39-2
M. Wt: 158.204
InChI Key: QYFFELRRBJBYLK-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-indole-3-carbonitrile
  • 2,3-dihydro-1H-indole-7-carbonitrile
  • 1H-indole-7-carbonitrile

Uniqueness

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is unique due to the presence of both a methyl group at the 2nd position and a nitrile group at the 7th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFELRRBJBYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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